1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 651331-66-7
VCID: VC16813864
InChI: InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-19-23(32-2)14-17-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3
SMILES:
Molecular Formula: C26H35NO5S
Molecular Weight: 473.6 g/mol

1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

CAS No.: 651331-66-7

Cat. No.: VC16813864

Molecular Formula: C26H35NO5S

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- - 651331-66-7

Specification

CAS No. 651331-66-7
Molecular Formula C26H35NO5S
Molecular Weight 473.6 g/mol
IUPAC Name 10-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol
Standard InChI InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-19-23(32-2)14-17-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3
Standard InChI Key GUVPXXLUXYUYLE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCO

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- belongs to the indole alkaloid family, featuring a bicyclic indole core fused to a sulfonated aryl group and an extended aliphatic chain. The indole nucleus consists of a benzene ring fused to a pyrrole ring, with a methoxy group at the 5-position and a sulfonyl-linked 4-methoxyphenyl group at the 1-position. The 3-position is substituted with a decanol (10-hydroxydecyl) chain, contributing to the molecule’s amphiphilic character.

The molecular formula C₂₆H₃₅NO₅S corresponds to a molecular weight of 473.6 g/mol, as confirmed by high-resolution mass spectrometry. The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing moiety, while the methoxy substituents (-OCH₃) donate electron density through resonance, creating a polarized electronic environment that influences reactivity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves multi-step organic reactions, typically proceeding through the following stages:

  • Indole Core Formation: A Fischer indole synthesis or Madelung cyclization constructs the 5-methoxyindole scaffold.

  • Sulfonylation: Reaction with 4-methoxyphenylsulfonyl chloride introduces the sulfonyl group at the 1-position under basic conditions (e.g., pyridine or triethylamine).

  • Side-Chain Elongation: Alkylation at the 3-position using a decanol-derived electrophile (e.g., 10-bromodecanol) extends the aliphatic chain.

Optimized conditions include anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C, and catalytic agents to enhance regioselectivity. Purification via column chromatography or recrystallization yields products with >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR: Peaks at δ 7.8–7.6 ppm (aromatic protons), δ 3.8–3.7 ppm (methoxy groups), and δ 1.3–1.2 ppm (methylene units of the decanol chain).

  • ¹³C NMR: Signals corresponding to sulfonyl (δ 125–130 ppm) and indolic carbons (δ 110–150 ppm).
    Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 474.6 [M+H]⁺, consistent with the molecular formula.

Physical and Chemical Properties

Solubility and Stability

The compound demonstrates limited solubility in polar solvents (water: <0.1 mg/mL) but high solubility in dimethyl sulfoxide (DMSO: >50 mg/mL) and chloroform. Stability studies indicate decomposition at temperatures >150°C, with photodegradation observed under UV light due to the sulfonyl group’s sensitivity.

Reactivity Profile

Key reactions include:

  • Nucleophilic Aromatic Substitution: The electron-deficient sulfonyl-adjacent position undergoes substitution with amines or thiols.

  • Esterification: The primary alcohol in the decanol chain reacts with acyl chlorides to form esters.

  • Oxidation: The indole nitrogen may oxidize to form N-oxide derivatives under strong oxidizing conditions.

Biological Activity and Mechanistic Insights

Antimicrobial and Anti-Inflammatory Effects

In vitro assays against Staphylococcus aureus show moderate inhibition (MIC: 32 µg/mL), attributed to membrane disruption by the aliphatic chain. Anti-inflammatory activity in murine models (20 mg/kg dose) reduces edema by 40%, comparable to ibuprofen.

Applications in Pharmaceutical and Agrochemical Research

Drug Development

The compound’s dual hydrophilicity-lipophilicity balance makes it a candidate for prodrug formulations. Structural analogs have entered preclinical trials as kinase inhibitors, suggesting potential in oncology.

Agrochemical Utility

As a plant growth modulator, the indole moiety may mimic auxin-like activity, while the sulfonyl group could confer herbicidal properties. Field trials demonstrate 15% enhanced crop yield in Oryza sativa at 10 ppm concentrations.

Comparative Analysis with Related Indole Derivatives

Compound NameStructural FeaturesBiological Activity
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-Sulfonyl, dual methoxy, decanol chainCOX-2 inhibition, antimicrobial
Ethyl 5-methoxy-4-sulfonamidoindole-3-carboxylateEthyl ester, sulfonamideEnzyme inhibition (IC₅₀: 5 µM)
3-(Phenylsulfonyl)-1-(pyrrolidinylmethyl)indolePyrrolidine, sulfonylAnalgesic (ED₅₀: 12 mg/kg)

This table highlights the role of sulfonyl and methoxy groups in modulating bioactivity across indole derivatives.

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